3-fluoro-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine
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Overview
Description
Imidazo[1,2-a]pyridines are important fused bicyclic heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been shown to possess a broad range of biological activity .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is often established on the basis of X-ray structural analysis .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
Medicinal Chemistry Applications
Drug Development: Imidazopyridine derivatives, including our compound of interest, serve as a valuable scaffold in drug discovery. Their structural versatility allows for modifications that can enhance pharmacological properties. Researchers have explored these compounds as potential drug candidates due to their diverse biological activities . Notably, imidazo[1,2-a]pyridines are found in active pharmaceutical ingredients (APIs) such as:
Material Science Applications
Light-Sensitive Dyes and Optical Media: Imidazo[1,2-a]pyridines find applications as light-sensitive dyes and optical media for data storage. Their unique electronic properties make them suitable for these purposes .
Analytical Chemistry Applications
Fluorescent Probes: Researchers have employed imidazo[1,2-a]pyridine derivatives as fluorescent probes for detecting mercury and iron ions both in vitro and in vivo. These compounds exhibit selective binding to these metal ions, making them valuable tools for analytical chemistry .
Receptor Antagonists
Biological Receptors: Recent studies highlight imidazo[4,5-b]pyridine derivatives as antagonists for various biological receptors, including angiotensin II and thromboxane A2 . Although this information pertains to a related compound, it underscores the broader potential of imidazopyridines in receptor-based research.
Synthetic Chemistry
Synthetic Methods: Efficient synthetic methods for imidazo[1,2-a]pyridines have been developed. These include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions[1,4,5]. These strategies enable access to this valuable scaffold from readily available starting materials.
Mechanism of Action
While the specific mechanism of action for “3-fluoro-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine” is not available, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-13-11-25-17(22-13)2-3-18(23-25)27-12-14-4-6-24(7-5-14)19(26)15-8-16(20)10-21-9-15/h2-3,8-11,14H,4-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGPHUHRGDOGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC(=CN=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine |
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